2-(2-Hydroxy-2-methylpropoxy)phenol
Description
2-(2-Hydroxy-2-methylpropoxy)phenol is a phenolic compound characterized by a hydroxyl group attached to a benzene ring and a 2-hydroxy-2-methylpropoxy substituent. For example, 3-(5-(2-Hydroxy-2-methylpropoxy)-6-methyl-pyrazin-2-yl)-1H-indol-7-carbonitrile, a derivative with the same substituent, has been patented as a STING agonist for immunomodulatory applications .
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(2-hydroxy-2-methylpropoxy)phenol |
InChI |
InChI=1S/C10H14O3/c1-10(2,12)7-13-9-6-4-3-5-8(9)11/h3-6,11-12H,7H2,1-2H3 |
InChI Key |
ZMZPEDSPVYYOQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CC=CC=C1O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The 2-hydroxy-2-methylpropoxy group is a critical structural feature. Comparisons with analogs reveal:
- 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde (): This compound replaces the phenolic hydroxyl group with a bromine atom and introduces an aldehyde group.
- 3-(5-(2-Hydroxy-2-methylpropoxy)-6-methyl-pyrazin-2-yl)-1H-indol-7-carbonitrile (): Here, the substituent is attached to a pyrazine ring in a heteroaromatic system. The electron-withdrawing pyrazine ring reduces the electron density at the oxygen atom, affecting hydrogen-bonding capacity and solubility .
Table 1: Substituent Impact on Key Properties
Hydrogen-Bonding and Crystal Packing
The 2-hydroxy-2-methylpropoxy group facilitates intra- and intermolecular hydrogen bonds. For example:
- (E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol (): This compound forms intramolecular O–H⋯N hydrogen bonds and intermolecular N–H⋯O and C–H⋯O interactions, creating layered crystal structures . In contrast, this compound’s ether linkage may limit such interactions due to steric hindrance from the methyl groups.
Table 2: Hydrogen-Bonding Patterns
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